molecular formula C12H17ClF2OSi B8032222 Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane

Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane

Cat. No.: B8032222
M. Wt: 278.80 g/mol
InChI Key: AKGPNJVUBMGXRX-UHFFFAOYSA-N
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Description

Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a dimethylsilane group, and a phenoxy group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane typically involves the reaction of 4-chloro-3,5-difluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-chloro-3,5-difluorophenol+tert-butyl(dimethyl)silyl chlorideThis compound+HCl\text{4-chloro-3,5-difluorophenol} + \text{tert-butyl(dimethyl)silyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-3,5-difluorophenol+tert-butyl(dimethyl)silyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organosilicon chemistry and large-scale organic synthesis would apply. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

    Hydrolysis: The silyl group can be hydrolyzed to form the corresponding alcohol.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is 4-chloro-3,5-difluorophenol.

    Oxidation and Reduction: Specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane is primarily based on its ability to form stable silyl ethers. The silyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(dimethyl)silyl chloride
  • Tert-butyl(3,5-difluorophenoxy)dimethylsilane
  • Tert-butyl(chloro)dimethylsilane

Uniqueness

Tert-butyl(4-chloro-3,5-difluorophenoxy)dimethylsilane is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl-(4-chloro-3,5-difluorophenoxy)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClF2OSi/c1-12(2,3)17(4,5)16-8-6-9(14)11(13)10(15)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGPNJVUBMGXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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